Approximately 6-Fold Greater Antiproliferative Potency vs 8-Br-cAMP in Human Cancer Cell Lines
In a direct head-to-head comparison within a single study, Sp-8-Br-cAMPS exhibited approximately 6-fold greater growth-inhibitory potency than its non-phosphorothioate counterpart 8-Br-cAMP in both HL-60 human promyelocytic leukemia cells and LS-174T human colon carcinoma cells [1]. The growth inhibition was not attributable to cytotoxicity or cell cycle arrest at a specific phase, indicating a cytostatic mechanism linked to sustained cAMP signaling.
| Evidence Dimension | Growth inhibition potency (fold difference in IC50) |
|---|---|
| Target Compound Data | Sp-8-Br-cAMPS: among the two most potent analogs tested (IC50 in the range of 3-100 µM across the compound set) |
| Comparator Or Baseline | 8-Br-cAMP: 6-fold higher IC50 (less potent) than Sp-8-Br-cAMPS in the same assay system |
| Quantified Difference | ≈6-fold lower IC50 for Sp-8-Br-cAMPS relative to 8-Br-cAMP |
| Conditions | HL-60 and LS-174T cell lines; proliferation assay over multiple days; tested alongside a panel of phosphorothioate and non-phosphorothioate cAMP analogs |
Why This Matters
This 6-fold potency advantage is the primary quantitative differentiator for procurement decisions in cancer biology research—using 8-Br-cAMP instead of Sp-8-Br-cAMPS would require substantially higher concentrations, increasing the risk of off-target effects and PDE-generated metabolite interference.
- [1] Yokozaki H, Tortora G, Pepe S, Maronde E, Genieser HG, Jastorff B, Cho-Chung YS. Unhydrolyzable analogues of adenosine 3':5'-monophosphate demonstrating growth inhibition and differentiation in human cancer cells. Cancer Res. 1992;52(9):2504-2509. PMID: 1314695. View Source
